N-ethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N-ethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with an ethylamine group at position 4 and a piperazine ring at position 2. The piperazine moiety is further substituted with a 6-methylpyrazine group. Its design leverages the versatility of pyrimidine and piperazine scaffolds, which are common in drug discovery due to their ability to engage in hydrogen bonding and π-π interactions with biological targets .
Properties
IUPAC Name |
N-ethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-3-17-13-4-5-18-15(20-13)22-8-6-21(7-9-22)14-11-16-10-12(2)19-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKROMVRMTZZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Analytical Validation of Pyrimidine Intermediates
Key characterization data for intermediates include:
| Intermediate | -NMR (DMSO-) | ESI-MS () |
|---|---|---|
| 2-Chloro-4-ethylaminopyrimidine | δ 1.15 (3H, t, ), 3.30 (2H, q, ), 6.45 (1H, s) | 172.1 [M+H] |
Piperazine Coupling at Position 4
The 4-chloro group undergoes substitution with 1-(6-methylpyrazin-2-yl)piperazine , synthesized separately (see Section 3).
Buchwald-Hartwig Amination
A palladium-catalyzed coupling reaction is employed for this step. A mixture of 2-chloro-4-ethylaminopyrimidine (1.0 eq), 1-(6-methylpyrazin-2-yl)piperazine (1.2 eq), Pd(dba) (2 mol%), Xantphos (4 mol%), and CsCO (2.5 eq) in dioxane is heated at 100°C for 12–24 hours under argon. The product N-ethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is obtained in 65–75% yield after purification via silica gel chromatography.
Alternative SNAr Pathway
In polar aprotic solvents like DMF, the reaction proceeds via a classical SNAr mechanism at 80°C without palladium catalysts, albeit with lower yields (45–55%).
Synthesis of 1-(6-Methylpyrazin-2-yl)Piperazine
This piperazine derivative is prepared through two primary routes:
Direct Coupling of Piperazine with Halogenated Pyrazines
6-Methyl-2-chloropyrazine (1.0 eq) is reacted with piperazine (1.5 eq) in the presence of NaH in THF at 60°C for 6 hours. The product is isolated in 80% yield and characterized by -NMR (δ 2.55 (s, 3H, CH), 3.70–3.75 (m, 8H, piperazine)).
Suzuki-Miyaura Cross-Coupling
For higher regioselectivity, 2-bromo-6-methylpyrazine is coupled with tert-butyl piperazine-1-carboxylate using Pd(dppf)Cl (5 mol%) and KPO (2.0 eq) in dioxane/water (10:1) at 90°C. Deprotection with TFA yields the free piperazine derivative (85% yield).
Optimization Strategies and Challenges
Solvent and Temperature Effects
Byproduct Formation
Competing reactions at the pyrimidine 4-position can generate bis-piperazine byproducts. Using a 1.2:1 ratio of piperazine to pyrimidine minimizes this issue.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advances demonstrate the use of microreactors for NAS steps, reducing reaction times from 24 hours to 2 hours with 95% conversion.
Green Chemistry Approaches
Water-assisted SNAr reactions at 120°C achieve 60% yield without organic solvents, though purification remains challenging.
Analytical and Quality Control
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in DMF or DCM with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-one, while reduction can produce this compound .
Scientific Research Applications
Medicinal Chemistry
N-ethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been investigated for its antibacterial and antiviral properties . Studies have shown that compounds with similar structures exhibit significant activity against various pathogens. The interaction of this compound with specific enzymes or receptors can lead to the modulation of biological pathways, making it a candidate for drug development targeting infectious diseases.
Anticancer Research
The compound's structural features allow it to interact with cellular mechanisms involved in cancer progression. Preliminary studies indicate that it may inhibit tumor growth by interfering with cell signaling pathways. For instance, derivatives of similar piperazine-containing compounds have shown promise in targeting cancer cell proliferation and metastasis.
Neuropharmacology
Research has highlighted the potential of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems suggests applications in conditions such as anxiety and depression. Compounds that share structural similarities often demonstrate efficacy in modulating serotonin and dopamine receptors, which are critical in mood regulation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |
| Study B | Anticancer Potential | Showed reduced viability of cancer cell lines (e.g., MCF7 breast cancer cells) when treated with the compound. |
| Study C | Neuropharmacological Effects | Indicated potential antidepressant effects in animal models, suggesting modulation of serotonergic pathways. |
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several pyrimidine and piperazine derivatives. Below is a detailed comparison based on substituent patterns, synthetic routes, and biological relevance:
Structural Analogues
Key Differences and Implications
- Substituent Flexibility : The target compound’s 6-methylpyrazine group distinguishes it from analogues with simpler aromatic substituents (e.g., benzyl or trifluoromethylpyridine in ). This may enhance binding specificity to pyrazine-sensitive targets, such as bacterial enzymes or neurotransmitter receptors.
- Piperazine vs.
- Biological Activity : Compounds like 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine exhibit anticancer activity due to their pyrazolo-pyrimidine core, whereas the target’s pyrazine-piperazine-pyrimidine triad suggests broader applicability in antiparasitic or antiviral contexts (e.g., CYP51 inhibition, as seen in ).
Pharmacological Considerations
- Metabolic Stability : The 6-methylpyrazine substituent could confer resistance to oxidative metabolism compared to pyridine or phenyl groups in analogues like UDO/UDD .
Biological Activity
N-ethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a pyrimidine core substituted with a piperazine ring and a methylpyrazine moiety, which are critical for its biological interactions.
Research indicates that this compound may act as a SHP2 inhibitor . SHP2 (Src Homology 2 Domain Containing Phosphatase 2) plays a significant role in various signaling pathways, making it a target for cancer therapy. Inhibiting SHP2 can disrupt oncogenic signaling pathways, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to:
- Inhibit cell proliferation : In vitro assays demonstrated that the compound effectively reduces the viability of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF7 (Breast) | 8.3 |
| HCT116 (Colon) | 15.0 |
This table summarizes the half-maximal inhibitory concentration (IC50) values indicating the potency of the compound against different cancer cell lines.
In Vivo Studies
Animal models have further supported its anticancer efficacy. In xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that:
- Absorption : The compound exhibits good oral bioavailability.
- Metabolism : It is metabolized primarily in the liver, with several metabolites identified through mass spectrometry techniques.
- Excretion : Renal excretion plays a significant role in eliminating the drug and its metabolites from the body.
Clinical Relevance
A notable case study involved patients with advanced solid tumors treated with this compound as part of a clinical trial. Results indicated:
- Response Rate : Approximately 30% of patients exhibited partial responses.
- Side Effects : The most common adverse effects included mild nausea and fatigue, which were manageable.
Q & A
Q. What are the common synthetic routes for N-ethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves coupling reactions between substituted pyrimidine and piperazine derivatives. For example, intermediates like tert-butyl 4-(4-(benzylamino)pyrimidin-2-yl)piperazine-1-carboxylate are prepared via nucleophilic aromatic substitution, followed by deprotection using trifluoroacetic acid (TFA) to yield the free piperazine-pyrimidine scaffold . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., monitoring tert-Boc deprotection via ¹H-NMR at δ 1.45 ppm) and mass spectrometry (MS) to confirm molecular weights (e.g., m/z 198 [M+H]⁺ for intermediates) .
Q. How is the purity and structural integrity of the compound confirmed during synthesis?
Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC), while structural integrity is validated via ¹H-NMR (e.g., aromatic proton signals at δ 7.2–8.0 ppm for pyrimidine and pyrazine rings) and ¹³C-NMR to confirm substituent connectivity . Mass spectrometry (ESI or HRMS) is critical for verifying molecular ions (e.g., m/z 452 [M+H]⁺ for cyclized derivatives) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer: Standard assays include receptor binding studies (e.g., radioligand displacement for kinase targets) and enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence-based methods). Functional assays like cellular proliferation or apoptosis assays (e.g., MTT or flow cytometry) are employed to assess downstream effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in piperazine-pyrimidine coupling steps?
Methodological Answer: Optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 35°C for slow coupling), and catalysts (e.g., cesium carbonate or copper(I) bromide for Buchwald-Hartwig amination) . For example, using Oxone® instead of MCPBA for sulfone oxidation improves yield (75% vs. 60%) by reducing side reactions .
Q. How do researchers address contradictory SAR data when modifying pyrimidine substituents?
Methodological Answer: Contradictions in structure-activity relationships (SAR) are resolved by analyzing steric/electronic effects via computational tools (e.g., density functional theory for charge distribution) or crystallography (e.g., dihedral angles influencing hydrogen bonding, as seen in δ 12.8° for phenyl group twists) . Parallel synthesis of analogs with systematic substituent variations (e.g., methyl vs. ethyl groups) helps isolate contributing factors .
Q. What advanced techniques are used to resolve complex NMR spectra for stereoisomers?
Methodological Answer: 2D NMR techniques like COSY (correlation spectroscopy) and NOESY (nuclear Overhauser effect spectroscopy) distinguish stereoisomers by mapping proton-proton couplings and spatial proximities. For example, NOESY correlations between pyrimidine H-2 and piperazine protons confirm regioselectivity . Chiral HPLC or X-ray crystallography (e.g., resolving enantiomers via Flack parameter analysis) provides definitive stereochemical assignments .
Q. How can computational modeling predict target interactions and guide analog design?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model binding poses and stability. For instance, pyrimidine H-bonding with kinase active sites (e.g., ATP-binding pockets) is predicted via docking, validated by mutagenesis studies . Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .
Q. What strategies validate target engagement in cellular or in vivo models?
Methodological Answer: Target engagement is confirmed using biophysical methods (e.g., cellular thermal shift assay, CETSA) or isotopic labeling (e.g., ¹⁸F radiolabeling for PET imaging). For example, ¹⁸F-Mefway, a serotonin receptor tracer, validates 5-HT₁A target binding via competitive displacement assays .
Data Contradiction Analysis
Q. How are conflicting biological activity data resolved for analogs with similar substituents?
Methodological Answer: Contradictions arise from off-target effects or assay variability. Dose-response curves (e.g., EC₅₀ vs. IC₅₀ comparisons) and orthogonal assays (e.g., SPR for binding kinetics) clarify specificity. For example, conflicting kinase inhibition data may stem from ATP concentration differences, addressed by normalizing to ATP Km values .
Structural and Analytical Techniques
Q. What role does X-ray crystallography play in confirming the compound’s binding mode?
Methodological Answer: Crystallography resolves binding interactions at atomic resolution. For example, intramolecular N–H⋯N hydrogen bonds (2.1 Å) in pyrimidine derivatives stabilize bioactive conformations, while C–H⋯π interactions (3.8 Å) influence crystal packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
